molecular formula C18H15ClO3 B5786937 3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one

3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one

Cat. No. B5786937
M. Wt: 314.8 g/mol
InChI Key: GKTWFWVAFYCPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. It has been widely studied for its potential medicinal properties, particularly in the field of cancer research. In

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage and reduce the risk of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one in lab experiments is its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, there are also several limitations to using this compound in lab experiments, including its low solubility in water and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential therapeutic applications in other diseases besides cancer, and the exploration of its mechanism of action at the molecular level. In addition, more studies are needed to determine the optimal dosage and treatment regimen for this compound in order to maximize its therapeutic potential while minimizing its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising anticancer properties in scientific research. Its mechanism of action involves the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. While there are limitations to using this compound in lab experiments, there are also several future directions for research that could lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one can be synthesized through several methods, including the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with methyl vinyl ketone. Another method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a catalyst, followed by cyclization with 3,4-dihydro-2H-pyran.

Scientific Research Applications

3-(2-chlorophenyl)-7-ethoxy-8-methyl-4H-chromen-4-one has been extensively studied for its potential anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing cancer growth and progression.

properties

IUPAC Name

3-(2-chlorophenyl)-7-ethoxy-8-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-3-21-16-9-8-13-17(20)14(10-22-18(13)11(16)2)12-6-4-5-7-15(12)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTWFWVAFYCPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.